

# comparative analysis of Perfluoroeicosane from different commercial suppliers

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## Compound of Interest

Compound Name: Perfluoroeicosane

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## Comparative Analysis of Perfluoroeicosane from Commercial Suppliers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **Perfluoroeicosane** (CAS: 37589-57-4), a perfluorinated alkane used in a variety of research and industrial applications, including as a lubricant, in electronics, and for potential biomedical uses.<sup>[1]</sup> The selection of a high-purity, well-characterized source of **Perfluoroeicosane** is critical for reproducible experimental results. This guide summarizes publicly available data from several commercial suppliers and outlines key experimental protocols for independent verification of product quality.

## Data Presentation: Supplier and Product Specifications

The following table summarizes the available information on **Perfluoroeicosane** from various commercial suppliers. It is important to note that detailed certificates of analysis with lot-specific impurity profiles are often not publicly available and should be requested directly from the suppliers.

Supplier	Country	Purity Specification	Appearance	Grades Offered
Cenik Chemicals[2]	United Kingdom	Not specified	Solid	Analytical/ACS, Cosmetic, Feed, Food, Pharma, Purified, Technical
Getchem Co.,Ltd[2]	China	Not specified	Solid	Technical
IntraChem Limited[2]	Ireland	Not specified	Liquid	Technical
Ningbo Inno Pharmchem Co., Ltd.[1]	China	High-quality	Not specified	Not specified
Shanghai Haohong Pharmaceutical Co., Ltd.[3]	China	Not specified	Not specified	Not specified
Shanghai UCHEM Inc.[3]	China	Not specified	Not specified	Not specified
Haihang Industry	China	≥95%	White solid	Not specified
SynQuest Laboratories[4]	USA	95%	Not specified	Not specified
ApolloScientific[4]	United Kingdom	97%	Not specified	Not specified
Hebei Chuanghai Biotechnology Co., Ltd[5]	China	99%	Not specified	Not specified

Note: The information presented is based on publicly available data and may not reflect the full range of product grades or the most current specifications. Researchers are strongly

encouraged to contact suppliers directly for detailed technical data sheets and certificates of analysis for specific lots.

## Experimental Protocols

To ensure the quality and consistency of **Perfluoroeicosane** for research applications, independent analytical verification is recommended. The following are detailed methodologies for key experiments.

### Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed to determine the purity of **Perfluoroeicosane** and identify any volatile or semi-volatile impurities.

Objective: To quantify the percentage purity of **Perfluoroeicosane** and identify potential organic impurities.

Materials:

- **Perfluoroeicosane** sample
- High-purity solvent (e.g., hexane or ethyl acetate, GC grade)
- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Appropriate GC column (e.g., a non-polar column such as a 5% phenyl-methylpolysiloxane)
- Microsyringe

Procedure:

- **Sample Preparation:** Accurately weigh approximately 10 mg of the **Perfluoroeicosane** sample and dissolve it in 10 mL of a high-purity solvent to create a 1 mg/mL solution.
- **Instrumental Analysis:**

- Set the GC oven temperature program. A typical program might start at 100°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/minute, and hold for 10 minutes.
- Set the injector temperature to 280°C and the transfer line temperature to 290°C.
- Use helium as the carrier gas at a constant flow rate.
- Inject 1 µL of the prepared sample into the GC-MS.
- The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 50-1200.
- Data Analysis:
  - Identify the peak corresponding to **Perfluoroeicosane** based on its retention time and mass spectrum.[\[6\]](#)
  - Calculate the area of the **Perfluoroeicosane** peak and the areas of all impurity peaks.
  - Determine the purity by the area percentage method: (Area of **Perfluoroeicosane** peak / Total area of all peaks) x 100%.
  - Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST).[\[7\]](#)

## Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is used to confirm the chemical structure of **Perfluoroeicosane**.

Objective: To verify the identity and structural integrity of the **Perfluoroeicosane** molecule.

Materials:

- **Perfluoroeicosane** sample
- Deuterated solvent (e.g., deuterated chloroform, CDCl<sub>3</sub>)
- NMR spectrometer (<sup>19</sup>F and <sup>13</sup>C NMR capabilities are essential)

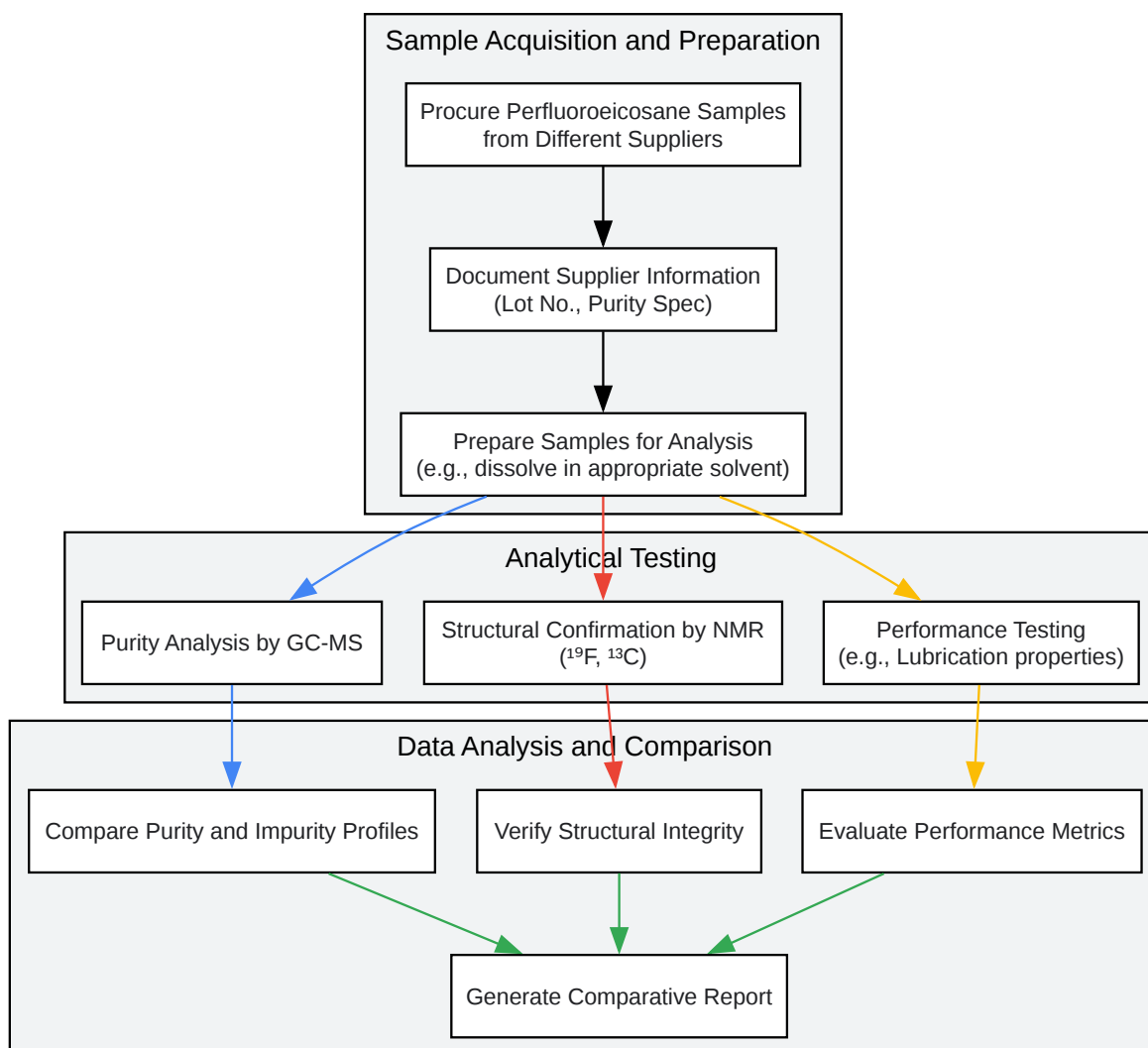
- NMR tubes

Procedure:

- Sample Preparation: Dissolve 10-20 mg of the **Perfluoroeicosane** sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.
- $^{19}\text{F}$  NMR Spectroscopy:
  - Acquire a  $^{19}\text{F}$  NMR spectrum. Due to the chemical equivalence of most fluorine atoms in the perfluorinated chain, the spectrum is expected to be relatively simple.
  - Observe the chemical shifts and coupling patterns to confirm the perfluorinated alkyl chain structure.
- $^{13}\text{C}$  NMR Spectroscopy:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - Observe the chemical shifts of the carbon atoms in the perfluoroalkyl chain. The high degree of fluorination will significantly shift the carbon signals downfield.[\[8\]](#)
- Data Analysis:
  - Compare the observed chemical shifts and multiplicities with expected values for the **Perfluoroeicosane** structure.

## Mandatory Visualization

The following diagrams illustrate the experimental workflow for the comparative analysis of **Perfluoroeicosane**.



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Caption: Experimental workflow for the comparative analysis of **Perfluoroeicosane**.

Caption: Logical workflow for supplier selection of **Perfluoroeicosane**.

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